molecular formula C18H17NO4 B13374108 3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13374108
M. Wt: 311.3 g/mol
InChI Key: NAXZAHFPAICETF-FXUDXRNXSA-N
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Description

3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with an oxabicycloheptane core

Chemical Reactions Analysis

3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of various natural products and bioactive compounds.

    Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The pathways involved often depend on the specific derivative of the compound being studied .

Comparison with Similar Compounds

Similar compounds include other 7-oxabicyclo[2.2.1]heptane derivatives, such as:

3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its specific structural features and the potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-(naphthalen-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C18H17NO4/c20-17(15-13-7-8-14(23-13)16(15)18(21)22)19-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13-16H,7-8H2,(H,19,20)(H,21,22)/t13-,14+,15+,16-/m1/s1

InChI Key

NAXZAHFPAICETF-FXUDXRNXSA-N

Isomeric SMILES

C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)NC3=CC4=CC=CC=C4C=C3)C(=O)O

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC4=CC=CC=C4C=C3)C(=O)O

Origin of Product

United States

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